molecular formula C25H40Li3N7O17P3S B14098748 CID 77520350

CID 77520350

Cat. No.: B14098748
M. Wt: 856.5 g/mol
InChI Key: ZFJGFCCFLWSTBZ-WVFFXBQBSA-N
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Description

No data is available in the provided evidence to describe the chemical identity, structure, or properties of CID 77520350. PubChem Compound ID (CID) entries typically include:

  • Molecular formula
  • Structural features
  • Physicochemical properties (e.g., solubility, logP)
  • Biological activity (e.g., enzyme inhibition, toxicity)
  • Applications (e.g., pharmaceuticals, industrial uses).

The absence of this information in the evidence precludes a detailed introduction .


Properties

Molecular Formula

C25H40Li3N7O17P3S

Molecular Weight

856.5 g/mol

InChI

InChI=1S/C25H40N7O17P3S.3Li/c1-4-5-16(34)53-9-8-27-15(33)6-7-28-23(37)20(36)25(2,3)11-46-52(43,44)49-51(41,42)45-10-14-19(48-50(38,39)40)18(35)24(47-14)32-13-31-17-21(26)29-12-30-22(17)32;;;/h4-5,12-14,18-20,24,35-36H,6-11H2,1-3H3,(H,27,33)(H,28,37)(H,41,42)(H,43,44)(H2,26,29,30)(H2,38,39,40);;;/b5-4+;;;

InChI Key

ZFJGFCCFLWSTBZ-WVFFXBQBSA-N

Isomeric SMILES

[Li].[Li].[Li].C/C=C/C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Canonical SMILES

[Li].[Li].[Li].CC=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of coenzyme A, S-(2E)-2-butenoate, tetralithium salt involves multiple steps starting from pantothenic acid. The process includes phosphorylation, condensation, and reduction reactions. The key steps are:

Industrial Production Methods

Industrial production of coenzyme A derivatives typically involves fermentation processes using genetically engineered microorganisms. These microorganisms are optimized to produce high yields of the desired compound. The fermentation broth is then subjected to purification processes, including chromatography and crystallization, to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

Coenzyme A, S-(2E)-2-butenoate, tetralithium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include disulfides, thiols, and substituted derivatives, which have different biochemical properties and applications .

Scientific Research Applications

Coenzyme A, S-(2E)-2-butenoate, tetralithium salt has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of coenzyme A, S-(2E)-2-butenoate, tetralithium salt involves its role as a carrier of acyl groups. It forms thioester bonds with carbon chains, facilitating their transport and activation in various biochemical reactions. The compound interacts with enzymes involved in the tricarboxylic acid cycle, fatty acid metabolism, and other metabolic pathways. It also participates in the regulation of gene expression and cellular signaling .

Comparison with Similar Compounds

Comparison with Similar Compounds

While the evidence lists other CIDs (e.g., betulin derivatives, oscillatoxin analogues), none are structurally or functionally linked to CID 77520350. For example:

Table 1: Example Compounds from Evidence

CID Compound Name Molecular Formula Key Properties/Applications Source
6167 Colchicine C₂₂H₂₅NO₆ Microtubule inhibitor, anti-gout
10153267 3-O-Caffeoyl Betulin C₃₉H₅₄O₅ Antiviral, anti-inflammatory
185389 30-Methyl-Oscillatoxin D C₃₄H₅₄O₉ Toxin, marine origin
64971 Betulinic Acid C₃₀H₄₈O₃ Anticancer, HIV-1 protease inhibitor

Key Limitations:

  • Structural Similarity: No structural data (2D/3D) or overlays for this compound are provided .
  • Experimental Data: No synthesis protocols, spectroscopic data, or bioassay results are available for validation .

Recommendations for Further Research

To address the knowledge gap:

Consult PubChem : Retrieve this compound’s entry for structural and bioactivity data.

Database Mining : Use tools like ChemBL or ChEMBL to identify analogues via substructure or similarity searches.

Experimental Characterization : Perform NMR, MS, and in vitro assays to establish properties and activity.

Literature Review : Search peer-reviewed journals for recent studies on this compound.

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